ADB-PINACA isomer 2
Description
Properties
Molecular Formula |
C19H28N4O2 |
|---|---|
Molecular Weight |
344.5 |
InChI |
InChI=1S/C19H28N4O2/c1-4-6-9-12-23-15-11-8-7-10-14(15)17(22-23)19(25)21-16(18(20)24)13(3)5-2/h7-8,10-11,13,16H,4-6,9,12H2,1-3H3,(H2,20,24)(H,21,25)/t13-,16-/m0/s1 |
InChI Key |
QFGOKLQWEVQXAP-BBRMVZONSA-N |
SMILES |
O=C(N[C@H](C(N)=O)[C@@H](C)CC)C1=NN(CCCCC)C2=C1C=CC=C2 |
Synonyms |
N-((2S,3S)-1-amino-3-methyl-1-oxopentan-2-yl)-1-pentyl-1H-indazole-3-carboxamide |
Origin of Product |
United States |
Chemical Synthesis and Advanced Structural Elucidation
Synthetic Pathways and Precursor Chemistry Relevant to ADB-PINACA Isomer 2
The synthesis of indazole-3-carboxamide-based synthetic cannabinoids, including ADB-PINACA and its isomers, generally follows a two-step process. The first step is the N-alkylation of an indazole-3-carboxylate precursor, followed by amide coupling with the appropriate amino acid derivative. unodc.org The identity of the final product is determined by the specific precursors and reaction conditions used.
This compound is distinguished from the primary ADB-PINACA structure by the position of the alkyl chain on the indazole ring. In the main isomer, the pentyl group is attached at the N1 position, whereas in isomer 2, it is attached at the N2 position. capes.gov.brnih.gov This makes this compound a 2-alkyl-2H-indazole regioisomer. capes.gov.brnih.gov The formation of this isomer is a known outcome in the synthesis of many indazole-based cannabinoids. ofdt.fr
Regioselectivity: The formation of either the N1 or N2-alkylated regioisomer is highly dependent on the reaction conditions during the alkylation step. Research into the direct and selective alkylation of indazole-3-carboxylic acid has shown that the choice of solvent and base can significantly influence the outcome. diva-portal.org For instance, using sodium hydride (NaH) as the base in a solvent like dimethylformamide (DMF) can be optimized to achieve high selectivity for the desired N1-alkylated product, thereby minimizing the formation of the N2 isomer. diva-portal.org The common synthesis route often starts with methyl 1H-indazole-3-carboxylate, which is alkylated before being coupled with an amino acid derivative. unodc.orgecddrepository.org
Stereoselectivity: The chirality of ADB-PINACA and its analogs originates from the amino acid moiety. The enantiospecific synthesis of a desired stereoisomer, typically the (S)-enantiomer, is achieved by using a chirally pure precursor. nih.govnih.gov The use of L-amino acid derivatives, such as L-tert-leucinamide or L-tert-leucine methyl ester, is a common strategy to produce the corresponding (S)-enantiomer of the final compound. diva-portal.orgfrontiersin.org This approach is widely adopted, partly due to the greater availability and lower cost of L-amino acid derivatives compared to their D-counterparts. researchgate.net
The 2-alkyl-2H-indazole regioisomer (isomer 2) is considered a common manufacturing impurity that can arise from the non-selective alkylation of the indazole core. capes.gov.brnih.govresearchgate.net Studies have reported the synthesis and analytical characterization of these N2 regioisomers for several common synthetic cannabinoids to confirm their identity as likely byproducts of clandestine synthesis. capes.gov.brnih.gov Improper purification following the alkylation step can lead to the presence of these isomers in the final product. nih.gov The identification of "5F-ADB-PINACA isomer 2" in seized materials further supports its status as a synthesis-related impurity. nih.govnih.govfrontiersin.org
| Precursor | Desired Product (N1-Isomer) | By-product (N2-Isomer) | Reference |
|---|---|---|---|
| 1H-indazole-3-carboxylic acid + 1-Bromopentane + L-tert-leucinamide | ADB-PINACA | This compound | capes.gov.brdiva-portal.org |
| Methyl 1H-indazole-3-carboxylate + 1-bromo-5-fluoropentane (B147514) + Methyl L-tert-leucinate | 5F-MDMB-PINACA (5F-ADB) | 5F-MDMB-PINACA N2-isomer | ecddrepository.orgdrugsandalcohol.ie |
| Indazole-3-carboxylate precursor + Cyclohexylmethyl bromide + L-valinamide | AB-CHMINACA | AB-CHMINACA 2-isomer | capes.gov.brnih.govresearchgate.net |
Isomerism and Chiral Considerations in ADB-PINACA Analogs
Isomerism is a critical aspect of the chemistry of ADB-PINACA and its analogs, leading to compounds with the same molecular formula but different structural arrangements.
Regioisomerism: As discussed, this primarily involves the N1 and N2 positional isomers of the alkylated indazole ring. capes.gov.br While the N1 isomer is typically the intended target, the N2 isomer (e.g., this compound) is a frequent byproduct. nih.govofdt.fr
Stereoisomerism: ADB-PINACA contains a chiral center in its N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl) side chain, meaning it can exist as two enantiomers: (S) and (R). drugsandalcohol.ie The specific stereochemistry is determined by the chiral precursor used in the synthesis.
The predominant strategy for achieving enantiospecificity in the synthesis of ADB-PINACA analogs is the use of enantiomerically pure starting materials. nih.gov The original patent by Pfizer for similar compounds utilized L-amino acid derivatives like L-tert-leucine methyl ester and L-valinamide to produce the (S)-enantiomers. frontiersin.org This practice has continued in the synthesis of numerous carboxamide-type synthetic cannabinoids. nih.gov Researchers have successfully synthesized and characterized both (S)- and (R)-enantiomers of compounds like AB-FUBINACA and 5F-MDMB-PINACA, confirming that the chirality of the starting amino acid dictates the chirality of the final product. nih.govfrontiersin.org
Verifying the enantiomeric purity of synthesized materials is essential for full structural elucidation. Chiral High-Performance Liquid Chromatography (HPLC) is the primary technique employed for this purpose. nih.govlincoln.ac.uk This method uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, allowing for their separation and quantification.
Studies have demonstrated the effectiveness of various CSPs for resolving the enantiomers of synthetic cannabinoids. For example, a Lux® Amylose-1 column shows great selectivity for analogs with a terminal methyl ester, while a Lux® i-Cellulose-5 column is more effective for those with a terminal amide moiety. nih.govnih.gov These chiral chromatography methods, often coupled with detectors like a photodiode array (PDA) or a quadrupole time-of-flight mass spectrometer (QToF-MS), can achieve excellent enantiomer resolution. nih.govfrontiersin.org Analysis of seized samples has confirmed that the (S)-enantiomer is typically predominant, often with an enantiopurity of 93.6–99.3%. nih.govfrontiersin.org
| Analytical Technique | Chiral Stationary Phase (CSP) / Column | Application | Reference |
|---|---|---|---|
| Chiral HPLC-PDA-QToF-MS/MS | Lux® Amylose-1 [Amylose tris(3,5-dimethylphenylcarbamate)] | Separation of SCRAs with a terminal methyl ester moiety (e.g., AMB-FUBINACA, 5F-MDMB-PINACA). | nih.govnih.gov |
| Chiral HPLC-PDA-QToF-MS/MS | Lux® i-Cellulose-5 [Cellulose tris(3,5-dichlorophenylcarbamate)] | Separation of SCRAs with a terminal amide moiety (e.g., AB-FUBINACA, AB-CHMINACA). | nih.govnih.govlincoln.ac.uk |
| LC-MS/MS | Whelk-O® 1 CSPs | Enantioresolution of various synthetic cannabinoids including AB-FUBINACA and ADB-FUBINACA under reversed-phase (RP) conditions. | lincoln.ac.uk |
Compound Names Table
| Abbreviation | Full Chemical Name |
| ADB-PINACA | N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-pentyl-1H-indazole-3-carboxamide |
| This compound | N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-2-pentyl-2H-indazole-3-carboxamide |
| 5F-ADB-PINACA | N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-(5-fluoropentyl)-1H-indazole-3-carboxamide |
| 5F-ADB-PINACA isomer 2 | N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-2-(5-fluoropentyl)-2H-indazole-3-carboxamide |
| AB-CHMINACA | N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(cyclohexylmethyl)-1H-indazole-3-carboxamide |
| AB-FUBINACA | N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(4-fluorobenzyl)-1H-indazole-3-carboxamide |
| AMB-FUBINACA | Methyl (1-(4-fluorobenzyl)-1H-indazole-3-carbonyl)-L-valinate |
| 5F-MDMB-PINACA | Methyl 2-(1-(5-fluoropentyl)-1H-indazole-3-carboxamido)-3,3-dimethylbutanoate |
| CUMYL-4CN-BINACA | 1-(4-cyanobutyl)-N-(2-phenylpropan-2-yl)-1H-indazole-3-carboxamide |
Advanced Analytical Methodologies for Detection and Characterization
Chromatographic Techniques for Separation and Identification
Chromatography, coupled with mass spectrometry, forms the cornerstone of analytical strategies for identifying isomeric synthetic cannabinoids. The ability to separate these closely related compounds is crucial for accurate identification.
High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UHPLC) with High-Resolution Mass Spectrometry (HRMS) for Isomer Differentiation
High-Performance Liquid Chromatography (HPLC) and its more advanced version, Ultra-High Performance Liquid Chromatography (UHPLC), offer powerful separation capabilities, especially when paired with High-Resolution Mass Spectrometry (HRMS). chrom-china.com This combination is a frequently used method for detecting amide-type synthetic cannabinoids and their metabolites. chrom-china.com The liquid chromatography phase separates compounds based on their differential partitioning between a stationary phase (e.g., a C18 column) and a mobile phase. chrom-china.com While isomers like ADB-PINACA isomer 2 can have very small differences in polarity, UHPLC can achieve effective separation. chrom-china.com
The coupling with HRMS provides highly accurate mass measurements, which is critical for determining the elemental composition of a molecule and distinguishing it from other compounds with the same nominal mass. vulcanchem.comunodc.org For instance, a study on the separation of four amide synthetic cannabinoid isomers demonstrated that UHPLC-HRMS could successfully separate two pairs of isomers, achieving a resolution of 1.22 for the ADB-BINACA and AB-PINACA pair. chrom-china.com The use of chiral stationary phases in HPLC can further enhance the separation of enantiomers, which are stereoisomers that are mirror images of each other. frontiersin.orgnih.gov In the analysis of various seized materials, chiral HPLC coupled with photodiode array (PDA) and quadrupole time-of-flight mass spectrometry (QToF-MS) has been used to confirm the predominance of the (S)-enantiomer for many synthetic cannabinoids. frontiersin.orgresearchgate.netfrontiersin.org
Table 1: Example UHPLC-HRMS Parameters for Isomer Separation This table is a composite example based on methodologies for similar compounds.
| Parameter | Setting |
|---|---|
| Chromatography System | Ultra-High Performance Liquid Chromatography (UHPLC) |
| Column | Hypersil GOLD C18 (100 mm × 2.1 mm, 1.9 µm) chrom-china.com |
| Mobile Phase A | 0.1% formic acid and 10 mmol/L ammonium (B1175870) formate (B1220265) in water chrom-china.com |
| Mobile Phase B | 0.1% formic acid in methanol (B129727) chrom-china.com |
| Elution | Gradient chrom-china.com |
| Detector | High-Resolution Mass Spectrometer (e.g., Q-TOF) frontiersin.orgresearchgate.netpolicija.si |
| Ionization Mode | Positive Ion Mode (e.g., Electrospray Ionization - ESI) policija.sipolicija.si |
| Scan Mode | Full Scan / data-dependent MS² (dd-MS²) chrom-china.com |
Gas Chromatography-Mass Spectrometry (GC-MS) Approaches for Comprehensive Profiling
Gas Chromatography-Mass Spectrometry (GC-MS) is a staple in forensic laboratories for the analysis of seized drug materials. In this technique, the sample is vaporized and separated based on its volatility and interaction with a stationary phase within a capillary column before being detected by a mass spectrometer. policija.si While GC-MS is a robust tool, it can have limitations in differentiating closely related isomers without careful optimization and comparison to a reference standard. unodc.orgswgdrug.org
For ADB-PINACA and its isomers, the electron ionization (EI) mass spectra can be very similar, making differentiation based on fragmentation patterns alone difficult. However, slight differences in retention times can allow for their distinction. A study by the Drug Enforcement Administration Special Testing and Research Laboratory detailed a method to differentiate ADB-PINACA from three of its isomers using GC-MS. swgdrug.org this compound, identified as N-((2S,3S)-1-amino-3-methyl-1-oxopentan-2-yl)-1-pentyl-1H-indazole-3-carboxamide, was shown to have a distinct retention time compared to the parent compound and other isomers under the specified conditions. swgdrug.org Achiral GC-MS analysis of seized herbal materials has been used to tentatively identify compounds like 5F-ADB-PINACA isomer 2. frontiersin.orgresearchgate.netfrontiersin.org
Table 2: GC-MS Parameters for this compound Identification Source: Adapted from a report by the National Forensic Laboratory of Slovenia. policija.si
| Parameter | Setting |
|---|---|
| Chromatography System | Gas Chromatography (Agilent) |
| Column | HP1-MS (100% dimethylpolysiloxane), 30 m x 0.25 mm x 0.25 µm |
| Injector Temperature | 280 °C |
| Carrier Gas | Helium (1.2 ml/min) |
| Oven Program | 170°C for 1 min, ramp 18°C/min to 293°C (hold 6.1 min), ramp 50°C/min to 325°C (hold 2.8 min) |
| Detector | Mass Spectrometer |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| MS Source Temperature | 280 °C |
| MS Quadrupole Temp. | 180 °C |
| Scan Range | m/z 50-550 amu |
Supercritical Fluid Chromatography-Mass Spectrometry (SFC-MS) for Challenging Separations
Supercritical Fluid Chromatography (SFC) is a powerful technique that combines advantages of both gas and liquid chromatography. It uses a supercritical fluid, typically carbon dioxide, as the main component of the mobile phase. jst.go.jpnih.gov SFC is particularly well-suited for the separation of chiral compounds and positional isomers, which are often challenging to resolve using HPLC or GC. chromatographyonline.com
Research has demonstrated that SFC-MS can provide rapid and complete separation of synthetic cannabinoid isomers. jst.go.jpnih.govresearchgate.net The use of chiral stationary phase columns in SFC systems has proven effective for separating optical isomers of cannabinoids. jst.go.jpnih.gov Compared to UHPLC and GC, SFC has shown superior performance in separating positional isomers of some synthetic cannabinoids, resolving nearly all isomers in a mixture where the other techniques could only separate a few. chromatographyonline.com This makes SFC-MS a valuable alternative method for the analysis of complex mixtures containing compounds like this compound. jst.go.jpresearchgate.net
Spectroscopic Methods for Structural Confirmation
While chromatographic methods are excellent for separation and preliminary identification, spectroscopic techniques are required for the definitive elucidation of a compound's chemical structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the complete structural elucidation of novel psychoactive substances, including synthetic cannabinoid isomers. unodc.orgnih.gov NMR provides detailed information about the carbon-hydrogen framework of a molecule, allowing scientists to determine the precise connectivity of atoms and distinguish between positional isomers. unodc.org Techniques such as 1H NMR, 13C NMR, and two-dimensional experiments (e.g., COSY, HSQC, HMBC) are employed to piece together the molecular puzzle. unodc.orgpolicija.si
The identification of a new synthetic cannabinoid often involves its isolation and subsequent characterization by NMR. researchgate.net The resulting spectral data, when compared with that of known reference standards or predicted spectra, can confirm the identity of a substance like this compound, resolving any ambiguities that may arise from mass spectrometry data alone. vulcanchem.comresearchgate.net
Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting
Infrared (IR) and Raman spectroscopy are vibrational spectroscopy techniques that provide a molecular "fingerprint" of a substance. mdpi.com These methods are based on the interaction of light with the chemical bonds within a molecule, causing them to vibrate at specific frequencies. mdpi.com The resulting spectrum is unique to that compound's structure and can be used for identification by comparing it to a library of known spectra. mdpi.comacs.org
IR spectroscopy is particularly sensitive and can be used to identify functional groups present in the molecule, such as the amide and carbonyl groups in this compound. uni-tuebingen.de Techniques like Attenuated Total Reflection (ATR)-FTIR are commonly used for the direct analysis of pure powders or liquids. uni-tuebingen.de Gas chromatography can also be coupled with IR detection (GC-IR), where the eluent is cryogenically frozen and measured, providing an IR spectrum for each separated compound. researchgate.net Raman spectroscopy offers complementary information and has been explored for the non-destructive identification of new psychoactive substances. researchgate.net Both techniques are valuable for confirming the identity of a seized substance, especially when used in conjunction with other analytical methods to differentiate between isomers. unodc.org
Advanced Mass Spectrometry Techniques (e.g., LC-QTOF-MS) for Accurate Mass and Fragmentation Analysis
Advanced mass spectrometry techniques, particularly when coupled with liquid chromatography (LC), are indispensable for the structural elucidation of novel synthetic cannabinoids. Liquid chromatography-quadrupole time-of-flight mass spectrometry (LC-QTOF-MS) is a powerful tool that provides high-resolution, accurate mass measurements of precursor and product ions, enabling the determination of elemental compositions and enhancing confidence in compound identification.
In forensic casework, gas chromatography-mass spectrometry (GC-MS) is often a primary tool. For this compound, analysis under electron ionization (EI) has identified characteristic fragmentation patterns. policija.si However, to differentiate it from its isomers and other structurally similar compounds, more advanced methods are often required. Research has shown that while achiral GC-MS can tentatively identify compounds like 5F-ADB-PINACA isomer 2 in seized herbal materials, confirmation often relies on techniques like chiral high-performance liquid chromatography (HPLC) coupled with a photodiode array (PDA) detector and QTOF-MS. frontiersin.orgresearchgate.netresearchgate.netnih.gov This combination not only confirms the identity but can also resolve and identify the specific enantiomers present in a sample. frontiersin.orgnih.gov
Analysis of this compound and its fluorinated analogue by LC-QTOF-MS reveals specific collision-induced dissociation pathways. For instance, high-energy collision spectra of 5-fluoro-ADB-PINACA isomer 2 show characteristic product ions at m/z 213.1022 and m/z 233.1085, which are also registered for related compounds like 5-fluoro AB-PINACA and 5-fluoro ADB-PINACA. ulisboa.pt The ability to obtain accurate mass measurements for these fragments is critical for distinguishing between compounds that may have the same nominal mass.
Table 1: GC-MS Parameters for this compound Analysis This interactive table summarizes the gas chromatography-mass spectrometry conditions reported for the analysis of this compound. policija.si
View GC-MS Data
| Parameter | Value |
| Compound Name | This compound |
| Full Chemical Name | N-((2S,3S)-1-amino-3-methyl-1-oxopentan-2-yl)-1-pentyl-1H-indazole-3-carboxamide |
| Molecular Formula | C₁₉H₂₈N₄O₂ |
| GC Retention Time | 11.64 min (locked to tetracosane (B166392) at 9.53 min) |
| Injector Temperature | 280 °C |
| Carrier Gas | Helium (1.2 ml/min) |
| Oven Program | 170°C (1 min), then 18°C/min to 293°C (hold 6.1 min), then 50°C/min to 325°C (hold 2.8 min) |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | m/z 50-550 amu |
| Major Base Peaks (m/z) | 215, 300, 145 |
Method Validation for Forensic and Research Applications
The validation of analytical methods is a critical requirement for generating reliable and defensible data in forensic toxicology and research. This process ensures that a specific method is suitable for its intended purpose by evaluating several key performance characteristics.
Parameters Including Specificity, Linearity, Limits of Detection and Quantification, and Matrix Effects
Method validation for this compound involves assessing a range of parameters to ensure accuracy and precision.
Specificity: Specificity is the ability of a method to differentiate the analyte of interest from other substances that may be present in the sample, including isomers. This is a significant challenge for synthetic cannabinoids. In one comprehensive study developing an LC-MS/MS method for 130 cannabinoids, it was found that this compound produced the same multiple reaction monitoring (MRM) transition as ADB-PINACA and its other isomers (isomer 1, 3, and 4). mdpi.comnih.govresearchgate.net Furthermore, this compound was not chromatographically resolved from ADB-PINACA, isomer 3, and isomer 4 under the applied conditions, highlighting the difficulty in achieving absolute specificity for this compound group without highly optimized chromatographic separations. mdpi.comnih.govresearchgate.net
Linearity: Linearity demonstrates a direct proportional relationship between the concentration of an analyte and the instrument's response. For methods analyzing a wide range of synthetic cannabinoids, calibration curves consistently show high correlation coefficients (r² > 0.99) over a defined concentration range (e.g., 0.05–50 ng/mL). nih.govmdpi.comresearchgate.net
Limits of Detection (LOD) and Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be accurately and precisely measured. Validated LC-MS/MS methods have established an LOQ for a large panel of synthetic cannabinoids, often at 0.1 ng/mL, which corresponds to the lowest validated concentration level. mdpi.comresearchgate.net The LOD for these methods was also set at 0.1 ng/mL. mdpi.comresearchgate.net
Matrix Effects: Biological and seized material samples contain endogenous or exogenous substances that can interfere with the analysis, causing ion suppression or enhancement in mass spectrometry. Validation procedures account for these matrix effects. Studies demonstrate that for broad panels of cannabinoids, criteria for bias (systematic error) and precision (coefficient of variation, CV) are met. For instance, an acceptable bias is often set within ±20%, with a CV of ≤20%. mdpi.comresearchgate.net Meeting these criteria confirms that the method is robust against interferences from the sample matrix. mdpi.com
Table 2: Summary of Method Validation Parameters for Synthetic Cannabinoid Analysis This interactive table presents typical validation parameters from a validated LC-MS/MS method developed for the quantification of 117 synthetic cannabinoids, including isomers of ADB-PINACA. mdpi.comresearchgate.net
View Validation Data
| Parameter | Typical Value/Criterion |
| Linearity (r²) | > 0.99 |
| Working Range | 0.05 - 50 ng/mL |
| Limit of Detection (LOD) | 0.1 ng/mL |
| Limit of Quantification (LOQ) | 0.1 ng/mL |
| Methodological Bias | ±20% |
| Coefficient of Variation (CV) | ≤20% |
Interlaboratory Proficiency Testing and Standardization of Analytical Protocols
To ensure the consistency and comparability of analytical results among different laboratories, interlaboratory proficiency testing and the standardization of methods are essential. Participation in proficiency testing programs allows laboratories to evaluate their performance against their peers and identify potential areas for improvement.
The development of validated methods, such as the LC-MS/MS procedure for 130 cannabinoids, is often followed by verification through proficiency tests to confirm its applicability and robustness. researchgate.net The guidelines provided by organizations like the Scientific Working Group for Forensic Toxicology (SWGTOX) offer a framework for standardizing method validation practices, which helps in harmonizing analytical protocols across different forensic institutions. mdpi.com While specific proficiency test results exclusively for this compound are not detailed in the literature, the methods used for its detection are subject to these quality assurance schemes, ensuring a high standard of analytical practice in the forensic community.
In Vitro Pharmacological Characterization
Cannabinoid Receptor Binding and Functional Activity Profiling
The in vitro pharmacological profile of ADB-PINACA isomer 2 has been investigated to determine its interaction with cannabinoid receptors. This involves assessing its binding affinity and its ability to activate these receptors.
Radioligand binding assays are crucial for determining the affinity of a compound for a specific receptor. In the case of this compound, its affinity for the cannabinoid type 1 (CB1) and type 2 (CB2) receptors has been evaluated.
Research indicates that 5F-ADB-PINACA isomer 2, a structurally related compound, demonstrates a slight decrease in affinity for both CB1 and CB2 receptors when compared to its parent compound, 5F-ADB-PINACA. nih.gov The parent compound, 5F-ADB-PINACA, itself shows high affinity with Ki values of 1.43 nM for CB1 and 0.694 nM for CB2. nih.gov Another related compound, ADB-PINACA, is also known to be a potent synthetic cannabinoid. researchgate.net
The structural difference in this compound, specifically in the amino acid amide portion of the molecule, is thought to contribute to these variations in receptor affinity. nih.govuni-bonn.de For instance, the substitution of the tert-leucinamide in 5F-ADB-PINACA with a different structural isomer of isoleucinamide in 5F-ADB-PINACA isomer 2 leads to this observed reduction in binding strength. nih.gov
Detailed binding affinity data from various studies are presented below:
| Compound | CB1 Receptor Affinity (Ki, nM) | CB2 Receptor Affinity (Ki, nM) |
| 5F-ADB-PINACA | 1.43 nih.gov | 0.694 nih.gov |
| 5F-ADB-PINACA isomer 2 | Slightly decreased vs. 5F-ADB-PINACA nih.gov | Slightly decreased vs. 5F-ADB-PINACA nih.gov |
| ADB-FUBINACA | 0.360 nih.gov | 0.339 nih.gov |
| MAB-CHMINACA | 0.333 nih.gov | 0.331 nih.gov |
| ADB-CHMICA | 1.24 nih.gov | 0.628 nih.gov |
| 5F-ADBICA | 2.72 nih.gov | 1.83 nih.gov |
This table presents a comparison of binding affinities for various synthetic cannabinoids, highlighting the relative potency of these compounds.
Cell-based functional assays are employed to determine whether a compound acts as an agonist (activator) or antagonist (blocker) of a receptor and to quantify its efficacy. For synthetic cannabinoids, common assays include cAMP accumulation assays, β-arrestin recruitment assays, and membrane potential assays.
Studies utilizing a humanized CB1 receptor yeast biosensor have characterized the functional activity of several PINACA series compounds. biorxiv.orgbiorxiv.org In these assays, 5-fluoro this compound was shown to be a potent agonist with an EC50 value in the low nanomolar range. biorxiv.orgbiorxiv.org Specifically, the EC50 for 5-fluoro this compound was determined to be 2.25 nM. biorxiv.orgbiorxiv.org
β-arrestin recruitment assays are another important tool for characterizing the functional activity of synthetic cannabinoids. frontiersin.orgresearchgate.netresearchgate.net These assays measure the recruitment of β-arrestin to the receptor upon agonist binding, a key step in signal transduction for many G protein-coupled receptors. While specific β-arrestin recruitment data for this compound is not extensively detailed in the provided search results, the methodology is widely applied to related compounds to understand their functional profiles. researchgate.netresearchgate.netresearchgate.netresearchgate.net
The following table summarizes the functional activity of related PINACA compounds:
| Compound | Assay Type | Receptor | Functional Activity (EC50, nM) |
| 5-fluoro this compound | Yeast Biosensor biorxiv.orgbiorxiv.org | CB1 | 2.25 biorxiv.orgbiorxiv.org |
| AB-PINACA | Yeast Biosensor biorxiv.orgbiorxiv.org | CB1 | 1.21 biorxiv.orgbiorxiv.org |
| ADB-PINACA | Yeast Biosensor biorxiv.orgbiorxiv.org | CB1 | 0.09 biorxiv.orgbiorxiv.org |
This table showcases the potency of PINACA compounds in a functional assay, indicating their ability to activate the CB1 receptor.
The pharmacological properties of this compound are best understood in comparison to its parent compound, ADB-PINACA, and other related isomers. As previously mentioned, 5F-ADB-PINACA isomer 2 exhibits a slight reduction in affinity for CB1 and CB2 receptors compared to 5F-ADB-PINACA. nih.gov This suggests that the specific arrangement of atoms in the isoleucinamide side chain of the isomer is a critical determinant of receptor interaction. nih.govuni-bonn.de
In functional assays, while 5-fluoro this compound is a potent agonist, its EC50 of 2.25 nM is higher than that of ADB-PINACA (EC50 = 0.09 nM), indicating a lower potency in this specific assay. biorxiv.orgbiorxiv.org This difference further underscores the impact of isomeric variations on the pharmacological profile of these synthetic cannabinoids. The parent compound, ADB-PINACA, is recognized as one of the more potent synthetic cannabinoids. researchgate.net
The study of various isomers, such as this compound, is crucial for understanding the nuanced structure-activity relationships within this class of compounds. nih.gov
In Silico Modeling and Molecular Docking Studies
Computational methods, including in silico modeling and molecular docking, provide valuable insights into how these compounds interact with cannabinoid receptors at a molecular level.
Molecular docking studies are computational techniques used to predict the preferred orientation of a ligand when bound to a receptor. nih.gov These studies have been applied to synthetic cannabinoids to understand their binding modes within the CB1 and CB2 receptors. For instance, docking studies on related compounds have helped to identify key amino acid residues within the receptor's binding pocket that are crucial for ligand-receptor interactions. nih.gov While specific docking studies for this compound were not detailed in the search results, the general approach involves using the X-ray crystal structures of the CB1 and CB2 receptors as templates. nih.gov The analysis of binding configurations for similar synthetic cannabinoids has shown that they often adopt a C-shaped geometry, which facilitates strong interactions with the CB1 receptor. nih.gov
Computational chemistry plays a significant role in deriving structure-activity relationships (SAR) for synthetic cannabinoids. researchgate.netresearchgate.net By analyzing the chemical structures and corresponding biological activities of a series of related compounds, researchers can identify the chemical moieties responsible for potent receptor binding and activation.
For the PINACA family, SAR studies have highlighted the importance of the N-alkyl tail and the amino acid head group in determining potency and efficacy. nih.govuni-bonn.de The observation that 5F-ADB-PINACA isomer 2 has a lower affinity than 5F-ADB-PINACA directly contributes to the understanding of SAR, indicating that the tert-leucine moiety is more favorable for receptor interaction than the isomeric isoleucine structure in this context. nih.gov These computational approaches, in conjunction with empirical data, are essential for predicting the pharmacological properties of new synthetic cannabinoids. researchgate.netresearchgate.net
Investigation of Other Potential Molecular Targets and Off-Target Activities (If Supported by Data)
There is currently no publicly available scientific data investigating the molecular targets of this compound beyond the primary cannabinoid receptors. Furthermore, no research was identified that profiled its off-target activities against other receptor systems or cellular pathways. Broad screening studies of synthetic cannabinoids for off-target effects have been conducted on other compounds, but this compound has not been included in these published panels. frontiersin.org
In Vitro Metabolism Studies and Metabolite Identification
Human Liver Microsome (HLM) and Hepatocyte Incubation Studies for Phase I and Phase II Metabolism
Incubation studies using pooled human liver microsomes (HLMs) and cryopreserved human hepatocytes (HHeps) are standard models for elucidating the metabolic pathways of xenobiotics. For ADB-PINACA, these in vitro systems have been instrumental in identifying a wide array of Phase I and Phase II metabolites. After a three-hour incubation with human hepatocytes, numerous metabolites of ADB-PINACA have been successfully identified. nih.gov
Phase I and Phase II metabolic reactions transform ADB-PINACA into more polar compounds to facilitate excretion. Studies with human hepatocytes have identified several major metabolic pathways. nih.gov
Phase I Pathways:
Hydroxylation: This is a predominant pathway, primarily occurring on the N-pentyl chain. nih.gov
Oxidation/Ketone Formation: Following hydroxylation of the pentyl chain, further oxidation leads to the formation of a ketone metabolite. This has been identified as a major metabolic reaction for ADB-PINACA. nih.govnih.gov
Amide Hydrolysis: The terminal amide group can be hydrolyzed to form a carboxylic acid metabolite. For the structurally similar AB-PINACA, this is a dominant biotransformation.
Dihydrodiol Formation: Epoxidation of the indazole ring followed by hydrolysis can lead to the formation of dihydrodiol metabolites. nih.gov
Dehydrogenation: The removal of hydrogen atoms can occur, often following an initial hydroxylation step. nih.gov
Phase II Pathways:
Glucuronidation: This is a major Phase II conjugation reaction where glucuronic acid is attached to hydroxylated metabolites, significantly increasing their water solubility for elimination. nih.gov
The identification and structural elucidation of ADB-PINACA's metabolites have been heavily reliant on liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS). nih.gov This technology provides accurate mass measurements, which allows for the determination of elemental compositions for both the parent compound and its metabolites. Tandem mass spectrometry (MS/MS) is then used to generate fragmentation patterns, which help pinpoint the location of metabolic modifications on the molecule. In studies using human hepatocytes, a total of 19 major metabolites of ADB-PINACA were identified using this approach. nih.govresearchgate.net
The table below summarizes some of the key metabolites identified in vitro.
| Metabolite Type | Metabolic Reaction | Description |
| Hydroxypentyl-ADB-PINACA | Hydroxylation | A hydroxyl group is added to the pentyl side chain. |
| Ketopentyl-ADB-PINACA | Hydroxylation followed by Oxidation | A hydroxylated pentyl chain is further oxidized to a ketone. |
| ADB-PINACA Dihydrodiol | Epoxidation and Hydrolysis | Occurs on the indazole core of the molecule. |
| Hydroxypentyl-ADB-PINACA Glucuronide | Glucuronidation | A primary hydroxylated metabolite conjugated with glucuronic acid. |
Metabolic stability assays, typically conducted with HLMs or hepatocytes, are used to determine a compound's intrinsic clearance (CLint). youtube.comnuvisan.com This parameter helps predict the in vivo hepatic clearance rate. For the closely related synthetic cannabinoid AB-PINACA, studies have shown it to have intermediate clearance. researchgate.net Similarly, ADB-FUBINACA, another related compound, was found to have a microsomal half-life of 39.7 minutes, corresponding to an intermediate-clearance drug. researchgate.net While specific quantitative data for ADB-PINACA's intrinsic clearance is not detailed in the provided search results, the extensive metabolism observed in hepatocyte incubations suggests it is actively cleared by hepatic enzymes.
Role of Specific Cytochrome P450 (CYP) Isozymes and Other Enzymes in Biotransformation
The biotransformation of ADB-PINACA is mediated by several enzyme systems.
Cytochrome P450 (CYP) Enzymes: These are the primary enzymes responsible for Phase I oxidative metabolism. mdpi.comyoutube.com While the specific CYP isozymes responsible for ADB-PINACA's hydroxylation and oxidation have not been fully detailed, CYP families 1, 2, and 3 are known to metabolize the majority of clinical drugs and xenobiotics. mdpi.com
Carboxylesterases (CES): Amide hydrolysis, a key metabolic pathway for some related synthetic cannabinoids, is catalyzed by these enzymes. For the analogous compound AB-PINACA, carboxylesterase 1 (CES1) was identified as the primary enzyme responsible for hydrolyzing the amide bond to form AB-PINACA carboxylic acid. nih.govmdpi.com
Comparative Metabolism with Structurally Related Synthetic Cannabinoids
Comparing the metabolism of ADB-PINACA with its analogs reveals how small structural changes can significantly alter metabolic pathways.
ADB-PINACA vs. 5F-ADB-PINACA: The most striking comparison is with its 5-fluoropentyl analog, 5F-ADB-PINACA. While ADB-PINACA's metabolism is dominated by pentyl chain hydroxylation and subsequent oxidation to a ketone, 5F-ADB-PINACA undergoes extensive oxidative defluorination. nih.gov This process replaces the fluorine atom with a hydroxyl group, leading to the formation of ADB-PINACA 5-hydroxypentyl and its further oxidation product, pentanoic acid. nih.govresearchgate.net These pathways are so distinct that their primary metabolites are positional isomers, requiring careful analytical methods to distinguish between exposure to the two different parent compounds. nih.gov
ADB-PINACA vs. ADB-BUTINACA: ADB-BUTINACA has a butyl chain instead of a pentyl chain. Its metabolism also involves hydroxylation on the alkyl tail and the indazole ring, as well as dihydrodiol formation. rti.orgresearchgate.net
ADB-PINACA vs. ADB-HEXINACA: ADB-HEXINACA, with a longer hexyl chain, shows that metabolism predominantly occurs on this longer tail, forming ketone and mono-hydroxylated products. nih.gov This suggests a trend where longer alkyl chains in tert-leucinamide synthetic cannabinoids are the primary sites of metabolic attack. nih.gov
This comparative data helps in predicting the metabolic fate of new, structurally similar synthetic cannabinoids.
Utility of Metabolites as Biomarkers for Exposure in Forensic and Toxicological Screening
Due to the rapid and extensive metabolism of synthetic cannabinoids, parent compounds are often found at very low concentrations or are entirely absent in urine samples. Therefore, identifying stable and abundant metabolites is crucial for reliably detecting exposure in clinical and forensic settings. nih.gov
Based on in vitro hepatocyte studies, the most suitable biomarkers for ADB-PINACA intake are its hydroxylated and ketone metabolites. nih.gov Specifically, ketopentyl ADB-PINACA and hydroxypentyl ADB-PINACA are recommended as the optimal markers for confirming consumption. nih.gov Monitoring for these specific metabolites, rather than the parent drug alone, significantly increases the window of detection and the reliability of toxicological screening results.
Forensic and Toxicological Epidemiology
Prevalence and Trends of Detection in Seized Drug Materials
ADB-PINACA isomer 2 has been identified as a minor component in seized drug materials, typically herbal mixtures or infused papers. Its prevalence appears to be low, often being detected alongside a cocktail of other, more dominant synthetic cannabinoids.
One study involving the analysis of 16 seized herbal materials tentatively identified "5F-ADB-PINACA isomer 2" in the mixtures. frontiersin.orgnih.govfrontiersin.orgnih.gov The primary SCRAs found in high concentrations in these samples were 5F-MDMB-PINACA and AMB-FUBINACA. frontiersin.orgnih.gov This suggests that this compound may be present as an impurity from a synthesis process or a minor, less potent component of a multi-substance product. Another report from a Slovenian police forensic laboratory details the analysis of a crystalline reference material of "this compound," confirming its presence in their jurisdiction, though its prevalence in street-level seizures was not specified. policija.si
| Primary SCRA Detected | Other SCRAs Tentatively Identified | Number of Samples Analyzed | Reference |
|---|---|---|---|
| 5F-MDMB-PINACA | 5F-ADB-PINACA isomer 2, EMB-FUBINACA, AMB-CHMICA, ADB-CHMINACA | 16 | frontiersin.orgnih.govfrontiersin.org |
| AMB-FUBINACA | 5F-ADB-PINACA isomer 2, EMB-FUBINACA, AMB-CHMICA, ADB-CHMINACA | 16 | frontiersin.orgnih.govfrontiersin.org |
Specific data outlining the geographical spread and the timeline of emergence for this compound are not well-documented in scientific literature. Its tentative identification has been noted in analyses which included samples from the United Kingdom and a specific analytical report from Slovenia. frontiersin.orgpolicija.si However, a clear pattern of its appearance or a map of its distribution is currently unavailable. The emergence of countless SCRA isomers is a global phenomenon, with detections frequently reported across Europe, North America, and Asia by forensic monitoring systems. frontiersin.org The appearance of this compound is part of this broader trend, where novel analogues surface unpredictably in different regions as manufacturers alter chemical structures. researchgate.net
Synthetic cannabinoids, including isomers like this compound, are almost exclusively found in adulterated or misrepresented products. These are typically plant materials (herbal mixtures) or papers infused with the chemical(s) and sold under deceptive branding (e.g., "herbal incense"). frontiersin.orgnih.govresearchgate.net The analysis of seized herbal materials that tentatively identified "5F-ADB-PINACA isomer 2" exemplifies this, as these products are not intended for human consumption but are abused for their psychoactive effects. frontiersin.orgnih.govfrontiersin.org This method of distribution means users are often unaware of the specific substance or the concentration they are consuming, leading to a high risk of severe toxicity. frontiersin.org
Detection in Biological Samples from Forensic Casework
There is a notable lack of published forensic casework reports detailing the detection of this compound in human biological samples, such as blood, urine, or post-mortem specimens. Research has documented the detection of related compounds like ADB-BUTINACA and MDMB-4en-PINACA in forensic cases, but specific findings for this isomer are absent from the reviewed literature. researchgate.netresearchgate.net This absence could be attributed to several factors: the compound's low prevalence in the drug market, its rapid and extensive metabolism into non-specific metabolites, or analytical methods not being specifically targeted to detect this particular isomer.
In the absence of specific metabolism studies for this compound, analytical strategies must be extrapolated from methods used for structurally similar SCRAs. The primary analytical tools for detecting SCRAs and their metabolites in forensic specimens are liquid chromatography-tandem mass spectrometry (LC-MS/MS) and high-resolution mass spectrometry (HRMS), such as LC-quadrupole time-of-flight (LC-QTOF-MS). researchgate.net
For a hypothetical analysis of this compound, the strategy would involve:
Screening: An initial screening of blood, urine, or tissue homogenates using a broad-based LC-HRMS method to detect the parent compound and predict potential metabolites.
Metabolite Identification: Since SCRAs are heavily metabolized, identifying specific metabolites is crucial. Common metabolic pathways for indazole-carboxamide SCRAs include hydroxylation on the alkyl chain and subsequent oxidation, as well as glucuronide conjugation. The key would be to find a unique metabolite or product ion that could differentiate this compound from its more common structural relatives.
Confirmation and Quantification: A targeted LC-MS/MS method would be developed for the sensitive quantification of the parent compound and its most abundant, specific metabolites. This requires the availability of certified reference materials for both the parent isomer and its key metabolites. caymanchem.com
Given that the physiological and toxicological properties of this compound are unknown, identifying it in post-mortem casework would be critical to understanding its potential contribution to cause of death. caymanchem.combertin-bioreagent.com
The analysis of this compound is fraught with the same challenges that complicate the toxicology of all SCRAs: isomerism and metabolism.
Isomerism: The term "isomer 2" is ambiguous without a definitive chemical structure, but it implies the existence of at least one other isomer, such as ADB-PINACA itself or a positional isomer (e.g., fluorine at the 2-position of the pentyl chain versus the 5-position). caymanchem.comcaymanchem.com Isomers often have nearly identical mass spectra, making them difficult to distinguish without chromatographic separation. A study developing a method for 130 cannabinoids highlighted that ADB-PINACA and three of its isomers could not be resolved chromatographically and shared the same MRM transition, making individual quantification impossible with their method. nih.govmdpi.com This is a critical issue as different isomers can have vastly different potencies and legal statuses. frontiersin.org
Rapid Metabolism: SCRAs are typically subject to extensive and rapid phase I and phase II metabolism. The parent compound is often found at very low or undetectable concentrations in urine and even blood, especially in post-mortem samples. researchgate.net This necessitates a focus on identifying urinary metabolites. However, different parent SCRAs can sometimes yield common metabolites, further complicating the interpretation of results. Therefore, identifying metabolites unique to this compound would be essential for unequivocally proving its consumption.
Contribution of Monitoring Systems and Early Warning Mechanisms to Epidemiological Understanding
International and national monitoring systems, such as the European Monitoring Centre for Drugs and Drug Addiction (EMCDDA) and the United Nations Office on Drugs and Crime (UNODC) Early Warning Advisory, are indispensable for tracking the emergence of NPS like this compound. frontiersin.org These systems collate analytical data from a network of forensic laboratories, customs seizures, and law enforcement agencies.
The tentative identification of "5F-ADB-PINACA isomer 2" in academic studies and the documentation of "this compound" by a national forensic laboratory are examples of the raw data that feed into these larger systems. frontiersin.orgnih.govpolicija.si While this specific isomer may not have triggered a formal public health alert due to its low detection frequency, its presence is noted within these surveillance networks. This allows for:
Information Sharing: Forensic labs can share analytical data (mass spectra, retention times) to help other labs identify the substance if it appears in their region. policija.si
Trend Monitoring: The detection of any new isomer contributes to a broader understanding of the structural evolution of SCRAs, helping to predict future trends and adapt analytical screening methods. researchgate.net
Risk Assessment: Although a full risk assessment has not been conducted for this isomer, its structural similarity to other potent, controlled SCRAs means it is flagged as a potential public health risk.
These early warning systems provide the foundational epidemiological data that, while sparse for this compound, is crucial for maintaining vigilance in the ever-shifting landscape of synthetic drugs.
Structure Activity Relationship Sar and Rational Design Implications
Detailed SAR Analysis of ADB-PINACA Isomer 2 within the Context of Known SCRAs
The pharmacological profile of a synthetic cannabinoid is dictated by the interplay of its core, linker, tail, and linked group components. researchgate.net Alterations to any of these can significantly impact receptor binding and functional potency. nih.gov
Influence of Specific Structural Moieties on Receptor Binding and Functional Potency
This compound is a regioisomer of ADB-PINACA, belonging to the indazole-3-carboxamide class of synthetic cannabinoids. nih.govcaymanchem.com It is characterized by an indazole core, a pentyl tail, and a carboxamide linker attached to an amino acid residue. caymanchem.com Specifically, in this compound, the linked group is an N-((2S,3S)-1-amino-3-methyl-1-oxopentan-2-yl) moiety. caymanchem.com
Research indicates that the modification in the side chain of the amino acid residue in this compound, when compared to its tert-leucinamide counterpart, 5F-ADB-PINACA, results in a slight decrease in binding affinity for both CB1 and CB2 receptors. nih.gov This suggests that the bulky tert-butyl group, as seen in related compounds like 5F-ADB-PINACA, may be more optimal for receptor interaction than the isoleucine-derived side chain in isomer 2. nih.gov
The potency of SCRAs is also heavily influenced by the core structure. Indazole-based compounds, such as the PINACA series, generally exhibit higher potency compared to their indole-based counterparts (PICA series). researchgate.net For example, AB-PINACA shows greater potency than AB-PICA. researchgate.net This trend underscores the importance of the indazole core in many potent SCRAs.
The tail portion, typically an alkyl chain, is also crucial for optimal activity at CB1 receptors. wikipedia.org A chain length of five to nine saturated carbons is generally considered favorable for psychotropic effects. wikipedia.org The pentyl tail in the PINACA series, including this compound, aligns with this structural requirement for potent cannabinoid activity.
Interactive Data Table: Receptor Binding Data for Selected SCRAs
| Compound | CB1 Ki (nM) | CB2 Ki (nM) | Source |
|---|---|---|---|
| 5F-ADB-PINACA | 1.43 | 0.694 | nih.gov |
| 5F-ADBICA | 2.72 | 1.83 | nih.gov |
| AB-CHMINACA | Low nM | Low nM | nih.gov |
| ADB-FUBINACA | 0.360 | 0.339 | nih.gov |
| ADB-CHMICA | 1.24 | 0.628 | nih.gov |
| PX-2 | 127 | 17.4 | nih.gov |
| 5Cl-AB-PINACA | 4.06 | 12.0 | nih.gov |
| 5F-AB-PICA | 35.0 | 89.0 | nih.gov |
Impact of Isomerism on Pharmacological Profiles
Isomerism is a key strategy employed by clandestine chemists to create new psychoactive substances that may not be explicitly covered by existing legislation. researchgate.net Even subtle changes in the arrangement of atoms can lead to significant differences in pharmacological effects. acs.org
In the case of this compound, its existence as a regioisomer of ADB-PINACA highlights how positional changes of functional groups can modulate receptor affinity. nih.govcaymanchem.com The specific arrangement in isomer 2, with its isoleucinamide-derived side chain, leads to a slightly less potent compound compared to related tert-leucinamide derivatives. nih.gov This demonstrates that the precise stereochemistry and bulk of the amino acid-derived moiety are critical determinants of pharmacological activity.
Identification of Key Structural Features for Enhanced Receptor Activity or Metabolic Stability
The continuous emergence of new SCRAs allows for the identification of structural features that are consistently associated with high receptor affinity and potency. researchgate.netnih.gov These features are often exploited in the rational design of new compounds.
For high receptor activity, several structural motifs are prominent:
Indazole Core: As previously mentioned, an indazole core, as found in the PINACA and FUBINACA series, often confers greater potency than an indole (B1671886) core. researchgate.net
Tert-butyl Group: The presence of a tert-butyl group in the linked amino acid moiety, as seen in compounds like ADB-PINACA, is associated with high efficacy at the CB1 receptor. vulcanchem.com
Terminal Fluorination: The addition of a fluorine atom to the terminus of the pentyl tail, creating compounds like 5F-ADB-PINACA, generally increases CB1 receptor potency. researchgate.netmdpi.com
Regarding metabolic stability, this is a more complex issue. The metabolism of SCRAs is often extensive and can lead to numerous metabolites, some of which may retain pharmacological activity. researchgate.net Key metabolic pathways include hydroxylation of the alkyl chain and ester hydrolysis. researchgate.netdrugsandalcohol.ie Designing compounds with increased metabolic stability is a double-edged sword; while it might prolong the desired effects, it could also increase the risk of toxicity. The structure of the linked group and the tail are primary determinants of metabolic fate. For instance, the ester moiety in some SCRAs is readily hydrolyzed, leading to rapid inactivation. drugsandalcohol.ie
Implications for the Rational Design and Prediction of Emerging SCRAs
The structure-activity relationships observed for compounds like this compound and its analogs have significant implications for predicting the properties of new SCRAs. nih.gov By understanding how different structural moieties contribute to receptor binding, potency, and metabolism, it becomes possible to anticipate the pharmacological profiles of newly emerging compounds.
Medicinal chemistry strategies such as bioisosteric replacement and scaffold hopping are actively used by clandestine labs to create novel SCRAs. researchgate.netnih.gov For example, replacing a terminal pentyl group with a fluorobenzyl group is a common modification. nih.gov By systematically analyzing the effects of these changes, forensic chemists and pharmacologists can develop models to predict the potential activity of novel compounds. nih.gov
Computational methods, such as molecular docking and molecular dynamics simulations, are increasingly being used to model the interaction between SCRAs and the cannabinoid receptors. nih.govmdpi.com These in silico approaches, guided by the growing body of empirical data from compounds like this compound, can help to rationalize observed SAR trends and predict the binding modes and potential efficacy of new chemical entities. acs.org This predictive capability is crucial for early risk assessment and the proactive scheduling of potentially harmful new psychoactive substances.
Legislative and Regulatory Frameworks: a Research Perspective
Scientific Challenges in the Scheduling and Control of Novel Psychoactive Substances, Including Isomers
The primary challenge in controlling NPS, including isomers of synthetic cannabinoids like ADB-PINACA, lies in the sheer volume and rapid emergence of these substances. tni.orgsciex.jpunodc.org Clandestine laboratories continually modify the chemical structures of existing controlled drugs to create new, unregulated compounds that often have similar or more potent effects. tni.orgucsf.edu This cat-and-mouse game means that by the time a specific substance is identified, assessed, and placed under legal control—a process that can take months—manufacturers may have already introduced several new alternatives to the market. tni.orgunodc.orgtni.org
The issue is further complicated by the existence of isomers. Isomers are compounds that have the same molecular formula but different structural arrangements of atoms. This seemingly minor difference can lead to significant variations in pharmacological effects. tni.org However, from a legal and analytical standpoint, distinguishing between isomers is a substantial hurdle. nih.govacs.org
Key Scientific and Legislative Hurdles:
Pace of Emergence: New NPS appear on the market at a rate that far outstrips the ability of traditional legislative processes to respond. sciex.jpnih.gov In 2011 alone, 49 new NPS were reported to the European Monitoring Centre for Drugs and Drug Addiction (EMCDDA), the majority being synthetic cannabinoids. tni.org
Isomer Differentiation: Standard forensic analytical techniques, such as gas chromatography-mass spectrometry (GC-MS), are often incapable of conclusively differentiating between positional isomers. nih.govacs.orgmdpi.com This is a critical issue as different isomers of the same compound can have varying legal statuses. nih.govacs.org For example, ADB-PINACA and its 5-fluoropentyl analog, 5F-ADB-PINACA, are structurally very similar, and their primary metabolites are positional isomers, requiring sophisticated analytical methods to distinguish between them for legal purposes. oup.com
Pharmacological Uncertainty: There is often a significant lack of scientific data on the pharmacology and toxicology of new substances when they first appear. unodc.orgeuropa.eu While many synthetic cannabinoids are designed to mimic the effects of THC by acting as agonists at cannabinoid receptors (CB1 and CB2), their potency and specific effects can be much greater and more unpredictable. ucsf.edunih.govaegislabs.com This makes a traditional risk-benefit evaluation difficult. tni.org
Nomenclature and Complexity: The complex chemical nomenclature of these substances can create problems for law enforcement and legal professionals who may lack the specialized knowledge to interpret it correctly. tni.orgtni.org
The rapid evolution of synthetic cannabinoids, from early JWH compounds to newer indazole-based substances like ADB-PINACA, demonstrates the continuous structural diversification designed to evade legal controls. ucsf.eduunodc.org This constant state of flux necessitates a move away from substance-by-substance scheduling towards more agile regulatory approaches.
Analytical Criteria and Scientific Evidence Required for Legislative Classification
For a novel psychoactive substance to be placed under legislative control, a rigorous process of evidence gathering and scientific evaluation is typically required. unodc.orgfederalregister.gov This process is essential to ensure that scheduling decisions are based on scientific fact and are legally sound.
The primary scientific evidence required revolves around a substance's potential for abuse and its risk to public health. federalregister.govbiomolther.org This involves:
Pharmacological Profile: Demonstrating that the substance has pharmacological effects similar to already controlled drugs. federalregister.gov For synthetic cannabinoids like ADB-PINACA isomer 2, this involves proving its activity as a cannabinoid receptor agonist, particularly at the CB1 receptor, which is responsible for the psychoactive effects. federalregister.govbiomolther.org In vitro binding assays are often used as a screening tool to predict the dependence potential of new compounds. biomolther.org
Evidence of Abuse: Documenting the extent and pattern of abuse. This includes data from law enforcement seizures, public health systems, and poison control centers. federalregister.gov For instance, the temporary scheduling of five synthetic cannabinoids in the U.S. was supported by over 5,450 reports from state and local forensic laboratories. federalregister.gov
Analytical Identification: Legally binding identification requires the analysis of confiscated samples against an authentic reference standard under the same conditions. tni.org The challenge with NPS is that reference materials and validated analytical methods are often not available when a substance first emerges. tni.orgunodc.org
The challenge of isomers is particularly acute in this context. Because different isomers can have different legal statuses, the ability to analytically distinguish between them is crucial for prosecution. oup.com For example, intake of ADB-PINACA versus 5F-ADB-PINACA can only be reliably distinguished by identifying unique metabolites in urine, which requires advanced techniques like high-resolution mass spectrometry and optimized chromatographic conditions. oup.com
The following table outlines the types of scientific evidence and criteria used for classification.
| Evidence Category | Description | Examples for Synthetic Cannabinoids |
| Chemical Structure | The molecular makeup of the substance and its relationship to controlled compounds. | Identification of the indazole core and carboxamide linker in ADB-PINACA, noting its similarity to other scheduled synthetic cannabinoids. unodc.org |
| Pharmacological Data | Evidence of the substance's mechanism of action and its effects on the central nervous system. | In vitro studies showing potent, full agonism at the CB1 receptor for compounds like MDMB-4en-PINACA, suggesting effects similar to or greater than THC. drugsandalcohol.ie |
| Abuse Potential | Data indicating a likelihood for abuse and dependence. | Drug discrimination studies in animals showing THC-like effects; receptor binding assays to predict psychological dependence potential. biomolther.orgdrugsandalcohol.ie |
| Public Health Threat | Evidence of adverse health events, intoxications, and fatalities associated with the substance. | Reports from poison centers and hospitals detailing adverse effects; documented deaths with confirmed exposure to the substance. federalregister.govdrugsandalcohol.ie |
| Forensic Analysis | Confirmed identification of the substance in seized materials from the illicit market. | Data from forensic laboratory information systems (e.g., NFLIS in the U.S.) showing the prevalence of the substance in drug-related exhibits. federalregister.gov |
This multi-faceted approach ensures that legislative actions are evidence-based, though the time required to gather this evidence remains a significant challenge in the face of the rapidly evolving NPS market. unodc.org
Role of International Cooperation and Early Warning Systems in Addressing Emerging Substances
Given the global nature of the NPS market, international cooperation and the sharing of information are critical components of an effective response. nih.govunodc.org Early Warning Systems (EWS) are at the forefront of this effort.
The European Union's EWS, operated by the EMCDDA in cooperation with Europol, is a prime example. mdpi.comeuropa.eu It connects national focal points, forensic laboratories, and law enforcement across Europe to rapidly share information on the emergence of new substances. europa.eu When a new substance like a novel ADB-PINACA isomer is detected in one member state, the information is quickly disseminated across the network. drugsandalcohol.ie This allows other countries to:
Add the substance to their analytical screening protocols. europa.eu
Monitor for its appearance in their own domestic markets.
Issue timely public health alerts. drugsandalcohol.ie
Key International Bodies and Initiatives:
| Organization / Initiative | Role in Addressing NPS |
| UNODC Early Warning Advisory (EWA) | Monitors, analyzes, and reports on global NPS trends, supporting member states with data and legislative guidance. nih.govunodc.org As of December 2021, the EWA was monitoring over 1124 substances. nih.gov |
| International Narcotics Control Board (INCB) | Through initiatives like Project ION, the INCB coordinates international operations to prevent the trafficking of non-scheduled NPS and shares real-time intelligence among governments. incb.org |
| World Health Organization (WHO) | Conducts scientific reviews of the most harmful NPS to recommend them for international control under the UN drug conventions. unodc.org |
| Regional EWS (e.g., EU EWS, OAS/CICAD SATA) | Facilitate rapid information exchange and response at a regional level, tailored to the specific drug trends in that area. europa.euoas.org |
This international framework is vital for a coordinated global response. By sharing analytical data, seizure information, and toxicological reports, countries can react more quickly to emerging threats. unodc.orgun.org The UNODC and other bodies also provide technical assistance to developing countries to build their capacity for NPS detection and identification. unodc.orgunodc.org This collaborative approach helps to counter the transnational nature of NPS trafficking and provides the scientific evidence base needed for timely scheduling decisions at both national and international levels. unodc.orgnih.gov
Future Research Directions and Unanswered Questions
Development of More Sensitive and Specific Analytical Methods for Isomer Differentiation in Complex Matrices
The structural similarity among SCRA isomers, such as ADB-PINACA and its positional isomers, presents a significant hurdle for forensic and clinical laboratories. vulcanchem.comresearchgate.net Distinguishing these compounds is critical, as subtle structural variations can lead to different legal statuses and pharmacological effects. nih.gov Future research should prioritize the development of more sensitive and specific analytical methods to differentiate these isomers within complex biological matrices like blood and urine.
Current methods, including gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), can struggle to resolve co-eluting isomers with identical mass-to-charge ratios. vulcanchem.comresearchgate.net Advanced chromatographic techniques, such as those employing pentafluorophenyl (PFP) columns, have shown promise in improving the separation of positional isomers. researchgate.net Further exploration of novel stationary phases and multidimensional chromatography could offer enhanced resolution. Additionally, high-resolution mass spectrometry (HRMS) is a powerful tool for identifying unique product ions that can help distinguish between isomers, a crucial aspect when primary metabolites are also positional isomers. nih.gov The development of validated reference materials and comprehensive spectral libraries for all known isomers is also essential for accurate identification. unodc.org
Comprehensive Pharmacological Characterization of Less Understood Isomers and Metabolites
Future research must undertake a comprehensive pharmacological characterization of ADB-PINACA isomer 2 and its metabolites. This includes in vitro binding and functional assays to determine their affinity and efficacy at CB1 and CB2 receptors. researchgate.net Such studies will help to understand whether these metabolites contribute to the observed effects in users. Given that even minor structural modifications can drastically alter a compound's efficacy at the CB1 receptor, this line of inquiry is critical for understanding the full spectrum of activity. nih.govnih.gov
Long-Term Epidemiological Studies on Prevalence and Emergence Patterns
The landscape of new psychoactive substances (NPS) is in constant flux, with new SCRA isomers emerging frequently. unodc.org Long-term epidemiological studies are crucial for monitoring the prevalence and emergence patterns of this compound and other related compounds in the illicit drug market. ljmu.ac.ukdrugsandalcohol.ie The detection of 5F-ADB-PINACA isomer 2 in seized materials highlights the presence of these less common isomers. nih.gov
Currently, epidemiological data specifically for this compound is scarce. ljmu.ac.uk Surveillance efforts are often hampered by the fact that forensic and toxicology laboratories may not routinely screen for a wide array of isomers, leading to potential underreporting. drugsandalcohol.ie Establishing robust, collaborative monitoring networks that share data on the identification of new isomers in seized materials and clinical samples is essential. This will enable public health officials and law enforcement agencies to respond more effectively to emerging threats.
Advanced Computational and In Silico Modeling for Predicting Novel SCRA Structures and Activities
The sheer number of potential SCRA structures makes exhaustive synthesis and pharmacological testing impractical. Advanced computational and in silico modeling offers a promising avenue for predicting the structures and activities of novel SCRAs. mdpi.comchemrxiv.org Techniques such as molecular dynamics simulations and quantitative structure-activity relationship (QSAR) modeling can provide insights into how these molecules interact with cannabinoid receptors. nih.govmdpi.com
By modeling the binding of SCRAs to the CB1 receptor, researchers can explore the structural determinants of high efficacy and potency. nih.govnih.gov These predictive models can help to identify which novel structures are likely to be potent agonists, allowing for a more targeted approach to synthesis and pharmacological evaluation. chemrxiv.org This proactive approach can help to anticipate future trends in the illicit drug market.
Research on the Enantioselective Metabolism and Chiral Pharmacodynamics of this compound and Related Chiral SCRAs
Many SCRAs, including this compound, possess a chiral center, meaning they exist as two non-superimposable mirror images (enantiomers). nih.gov It is well-established that the biological activity of chiral drugs can differ significantly between enantiomers. In the case of many indazole-3-carboxamide SCRAs, the (S)-enantiomer is often more potent at the CB1 receptor. nih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
